molecular formula C14H19NO3 B5066212 Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate

Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate

Cat. No.: B5066212
M. Wt: 249.30 g/mol
InChI Key: XBSBBFKKDNXOBK-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate is a chemical compound with a complex structure that includes a benzoate ester linked to a pyrrolidine ring via a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate can be achieved through a multi-step process. One common method involves the Petasis reaction, which is a multi-component reaction involving an aldehyde, an amine, and a boronic acid . The reaction conditions typically include mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate is unique due to the presence of both a hydroxymethyl group and a benzoate ester, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-14(17)12-6-4-11(5-7-12)9-15-8-2-3-13(15)10-16/h4-7,13,16H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSBBFKKDNXOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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